N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide
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Overview
Description
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is an organic compound with the chemical formula C12H15BBrNO2. It is a colorless to light yellow crystal that is soluble in organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is significant in organic synthesis and has applications as a ligand, catalyst, and intermediate.
Preparation Methods
The synthesis of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves the reaction of bromopyridine with a boronic acid pinacol ester . The specific synthesis method can be adjusted according to the actual needs of the operation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can participate in various types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, where the bromine atom can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .
Scientific Research Applications
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide has important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In organic synthesis, it is used as a building block for the construction of C-C and C-N bonds . It also serves as an intermediate in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . Additionally, it has applications in the preparation of catalysts, especially metal catalysts for functionalization and cross-coupling reactions .
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the boronic acid pinacol ester group allows it to participate in borylation reactions, which are essential for the formation of C-C bonds. The sulfonamide group can also act as a nucleophilic attack site, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar compounds to N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide include:
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has similar applications in organic synthesis and serves as a building block for various chemical reactions.
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Used in similar synthetic applications, particularly in the construction of complex organic molecules.
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another compound with similar properties and applications in organic synthesis.
These compounds share the boronic acid pinacol ester group, which is crucial for their reactivity and applications in organic synthesis. the presence of different substituents (e.g., bromine, chlorine, methyl) can influence their reactivity and specific applications.
Properties
Molecular Formula |
C12H18BBrN2O4S |
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Molecular Weight |
377.07 g/mol |
IUPAC Name |
N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C12H18BBrN2O4S/c1-11(2)12(3,4)20-13(19-11)8-6-9(14)10(15-7-8)16-21(5,17)18/h6-7H,1-5H3,(H,15,16) |
InChI Key |
BXYDZOLEEGIBHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NS(=O)(=O)C)Br |
Origin of Product |
United States |
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